molecular formula C13H14ClN3O2S B6027623 4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B6027623
M. Wt: 311.79 g/mol
InChI Key: GKYJVFRUMBFTAR-UHFFFAOYSA-N
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Description

4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chlorinated phenoxy group, and a pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-4-methylphenol with 2-chloroethyl sulfide to form 2-(2-chloro-4-methylphenoxy)ethyl sulfide. This intermediate is then reacted with 4-amino-2-chloropyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted pyrimidinones

Scientific Research Applications

4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chloro-6-methylpyrimidine
  • 4-amino-2-chlorophenol
  • 2-amino-4-methylphenol

Uniqueness

4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-amino-2-[2-(2-chloro-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-8-2-3-10(9(14)6-8)19-4-5-20-13-16-11(15)7-12(18)17-13/h2-3,6-7H,4-5H2,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYJVFRUMBFTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC(=CC(=O)N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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